N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a chemical compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 415.9 g/mol. This compound is classified as a thioacetamide derivative and is noted for its structural complexity, featuring both triazole and thiol functionalities, which are often associated with biological activity.
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:
Detailed reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity during synthesis.
The molecular structure of N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can be represented using various structural notations:
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
KWURACOURTZJRL-UHFFFAOYSA-N
This compound features a complex arrangement including a chloro-substituted methoxyphenyl group and a fluorophenyl moiety linked via a triazole structure. The presence of sulfur in the thioacetamide linkage adds to its chemical diversity.
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide can participate in various chemical reactions:
These reactions are essential for understanding its reactivity profile and potential applications in medicinal chemistry.
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is largely dependent on its interaction with biological targets. Preliminary studies suggest that compounds containing triazole rings exhibit significant antibacterial and anticancer activities:
Further research is needed to elucidate the precise biochemical pathways affected by this compound.
The physical and chemical properties of N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide include:
These properties are crucial for understanding its behavior in biological systems and potential formulation into therapeutic agents.
N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide has several scientific applications:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: